The synthesis of velpatasvir involves several key steps that utilize various reagents and conditions. A notable method described in the literature includes the use of N-bromosuccinimide as a key reagent, which facilitates cyclization reactions necessary for forming the core structure of velpatasvir. The process also employs solvents such as N,N-dimethylacetamide and acetonitrile, among others, to optimize reaction conditions .
The synthetic pathway typically involves:
Velpatasvir has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The chemical formula for velpatasvir is , and its molecular weight is approximately 462.51 g/mol.
The chemical reactions involved in the synthesis of velpatasvir include:
Velpatasvir acts by inhibiting the NS5A protein of the hepatitis C virus. This protein plays a crucial role in viral replication and assembly. By binding to NS5A, velpatasvir disrupts the viral life cycle, preventing the virus from replicating effectively within host cells.
Analytical methods such as high-performance liquid chromatography have been developed for quantifying velpatasvir in pharmaceutical formulations, ensuring quality control during manufacturing processes .
Velpatasvir is primarily utilized in clinical settings for treating chronic hepatitis C infections. Its efficacy has been demonstrated across multiple genotypes of the virus, making it a versatile option for patients with varying viral strains.
The synthesis of Velpatasvir N-3 analogs demands meticulous stereocontrol due to the presence of multiple chiral centers governing biological activity. A convergent strategy predominates, involving the modular assembly of three stereochemically defined fragments: the bis-imidazole core, the chiral pyrrolidine unit, and the N-phenylcarbamate cap [8].
Table 1: Key Synthetic Methodologies for Velpatasvir N-3 Fragments
Fragment | Key Starting Material | Critical Stereochemical Step | Stereochemical Outcome | Refined Yield Range |
---|---|---|---|---|
Pyrrolidine (122) | trans-4-Hydroxy-L-proline | AgOTf-mediated methylation with chiral base control | (2S,4R) configuration | 65-72% (over 5 steps) |
Dipeptide (125) | Ethyl L-pyroglutamate | Stereoselective hydrogenation of bicyclic iminium ion | (2S,5S) configuration | 78-85% (over 3 steps) |
Bis-Imidazole Core | Bromoacetyl pyrrolidine 123 + Dipeptide 125 | Double cyclodehydration with NH₄OAc | Fixed planar chirality | 55-62% for 127 |
Alternative synthetic routes explored include asymmetric hydrogenation for installing the proline C4 stereocenter and Suzuki-Miyaura cross-coupling for assembling the chromenone-imidazole linkage later in the sequence, offering potential advantages in scalability but requiring stringent control over enantiomeric excess (ee >99.5%) to match biological potency [8].
Velpatasvir N-3 exerts its picomolar antiviral activity through high-affinity, stereospecific binding to Domain I (DI) of the HCV NS5A protein. NS5A DI adopts multiple dimeric conformations essential for its role in RNA replication and virion assembly. X-ray structures reveal DI as a "claw-like" dimer featuring a deep, predominantly hydrophobic groove capable of accommodating single- or double-stranded RNA. This groove also serves as the primary binding site for Velpatasvir N-3 and related inhibitors [3] [5] [10].
The compound's stereochemistry is paramount for optimal interaction:
Mutagenesis studies highlight the sensitivity of binding to stereochemistry. Substitution of the critical (2S,4R)-pyrrolidine with its (2R,4S)-diastereomer reduces binding affinity by >1000-fold. Similarly, replacing D-Phg with L-Phg diminishes potency by 500-fold against genotype 1a replicons. This stereospecificity extends to resistance mutations:
Table 2: Major Resistance Mutations in NS5A Domain I Impacting Velpatasvir N-3 Binding
Mutation (Genotype) | Location in DI | Fold Change in EC₅₀ | Proposed Mechanism of Resistance | Impact on Binding Free Energy (ΔΔG, kcal/mol) |
---|---|---|---|---|
Y93H (GT1a) | Dimer interface/Subsite S3 | >10,000 | Loss of H-bond, steric hindrance to chromenone ring | +4.2 |
Q30R (GT1a) | Central groove | 1,200–5,000 | Electrostatic repulsion with Moc group, altered groove conformation | +3.1 |
L31V (GT1b) | Hydrophobic core | 24–50 | Reduced van der Waals contacts with pyrrolidine | +1.8 |
L31V+Y93H (GT1b) | Multiple sites | ~15,000 | Synergistic disruption of hydrophobic core and H-bonding | >+6.0 |
Y93H (GT3a) | Dimer interface/Subsite S3 | 50–200 | Similar to GT1a but less pronounced due to baseline Y93 polymorphism | +2.9 |
This stereochemical precision underpins Velpatasvir N-3's dual mechanism: inhibiting RNA replication by disrupting the DI dimer's role in membranous web formation and blocking virion assembly by mislocalizing NS5A [7] [10].
High-resolution X-ray crystallography provides definitive insights into the molecular basis of Velpatasvir N-3's potency and pan-genotypic activity. Co-crystal structures of NS5A DI (genotype 1b, residues 33–213) bound to Velpatasvir N-3 analogs reveal several critical features [3] [6]:
Crystallographic parameters for key structures include:
Table 3: Crystallographic Data for NS5A DI-Velpatasvir N-3 Analog Complexes
Parameter | GT1b NS5A DI + Inhibitor A (PDB: 3FQM) | GT1a NS5A DI + Inhibitor B (PDB: 4WTG) | GT3 NS5A DI Homology Model |
---|---|---|---|
Resolution (Å) | 2.3 | 3.5 | N/A (Modeled) |
Space Group | P2₁2₁2₁ | P2₁ | - |
R-work/R-free (%) | 18.7/22.4 | 24.1/28.9 | - |
Binding Site Solvent Accessibility (%) | 15.8 | 18.3 | 22.1 (Predicted) |
Key Protein-Inhibitor H-bonds | 7 (4 backbone, 3 side chain) | 6 (5 backbone, 1 side chain) | 5 (Predicted) |
Buried Surface Area (Ų) | 890 | 860 | 825 (Predicted) |
Comparative analysis with Velpatasvir reveals conserved interactions but enhanced contacts in the S2/S3 subsites for Velpatasvir N-3, rationalizing its improved efficacy against resistant variants like Y93H. The N-3 modification allows formation of an additional water-mediated H-bond network involving Asp. and Arg. in GT1b, partially compensating for the lost Tyr interaction in the mutant [3] [6].
Crystallography also elucidates genotype-specific variations. GT1a DI structures exhibit a slightly wider central groove than GT1b, correlating with the lower barrier to resistance in GT1a. GT3 homology models, based on GT1b/GT1a structures, predict reduced shape complementarity in the S1 pocket due to a conserved Asp. substitution, explaining the inherently lower potency of NS5A inhibitors against this genotype and guiding further optimization of Velpatasvir N-3 analogs [3] [10].
CAS No.: 639-99-6
CAS No.: 13981-37-8
CAS No.:
CAS No.: 485-18-7
CAS No.:
CAS No.: 925246-00-0